molecular formula C36H44NOPS B13709142 [S(R)]-N-[(1S)-1-(2',6'-Diisopropyl)-(1,1'-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide

[S(R)]-N-[(1S)-1-(2',6'-Diisopropyl)-(1,1'-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide

Cat. No.: B13709142
M. Wt: 569.8 g/mol
InChI Key: RUXRACBSTFDZFD-UHFFFAOYSA-N
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Description

[S®]-N-[(1S)-1-(2’,6’-Diisopropyl)-(1,1’-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its biphenyl core, substituted with diisopropyl groups, and a phosphinoethyl group attached to a sulfinamide moiety. Its molecular formula is C30H32NOPS, and it has a molecular weight of 485.6 g/mol .

Preparation Methods

The synthesis of [S®]-N-[(1S)-1-(2’,6’-Diisopropyl)-(1,1’-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide involves several steps, typically starting with the preparation of the biphenyl core. The diisopropyl groups are introduced through Friedel-Crafts alkylation, followed by the attachment of the phosphinoethyl group via a palladium-catalyzed coupling reaction. The final step involves the introduction of the sulfinamide group under mild conditions to preserve the stereochemistry of the compound. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to sulfonamide under strong oxidizing conditions.

    Reduction: The biphenyl core can be reduced to a cyclohexyl derivative using hydrogenation.

    Substitution: The phosphinoethyl group can participate in nucleophilic substitution reactions, forming new phosphine derivatives.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[S®]-N-[(1S)-1-(2’,6’-Diisopropyl)-(1,1’-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide has several scientific research applications:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.

    Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of [S®]-N-[(1S)-1-(2’,6’-Diisopropyl)-(1,1’-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide involves its interaction with molecular targets through its phosphino and sulfinamide groups. These interactions can modulate the activity of enzymes or receptors, leading to changes in biochemical pathways. The biphenyl core provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Compared to other similar compounds, [S®]-N-[(1S)-1-(2’,6’-Diisopropyl)-(1,1’-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include:

    [S®]-N-[(1S)-1-(2’,6’-Diisopropyl)-(1,1’-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfonamide: Differing by the oxidation state of the sulfur atom.

    [S®]-N-[(1S)-1-(2’,6’-Diisopropyl)-(1,1’-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinic acid: Differing by the presence of a sulfinic acid group instead of sulfinamide.

Properties

Molecular Formula

C36H44NOPS

Molecular Weight

569.8 g/mol

IUPAC Name

N-[2-diphenylphosphanyl-1-[2-[2,6-di(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C36H44NOPS/c1-26(2)30-23-16-24-31(27(3)4)35(30)33-22-15-14-21-32(33)34(37-40(38)36(5,6)7)25-39(28-17-10-8-11-18-28)29-19-12-9-13-20-29/h8-24,26-27,34,37H,25H2,1-7H3

InChI Key

RUXRACBSTFDZFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C

Origin of Product

United States

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